molecular formula C13H13F4N3 B11736395 [(4-fluorophenyl)methyl]({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine CAS No. 1856084-20-2

[(4-fluorophenyl)methyl]({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine

Cat. No.: B11736395
CAS No.: 1856084-20-2
M. Wt: 287.26 g/mol
InChI Key: VZIFITUDOXJVKT-UHFFFAOYSA-N
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Description

(4-fluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine is a complex organic compound that features a fluorophenyl group and a trifluoroethyl-pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-fluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzylamine with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate and conducted in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving precise temperature control and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

(4-fluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or potassium tert-butoxide in an aprotic solvent.

Major Products

The major products formed from these reactions include various derivatives such as ketones, carboxylic acids, and substituted amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(4-fluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-fluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological effects. For example, it may inhibit histone deacetylases (HDACs), which play a critical role in gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

  • (4-fluorophenyl)(phenyl)methylamine
  • 4-Fluorobenzylamine

Uniqueness

(4-fluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine is unique due to its combination of a fluorophenyl group and a trifluoroethyl-pyrazolyl group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

1856084-20-2

Molecular Formula

C13H13F4N3

Molecular Weight

287.26 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-[[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methyl]methanamine

InChI

InChI=1S/C13H13F4N3/c14-11-3-1-10(2-4-11)7-18-8-12-5-6-20(19-12)9-13(15,16)17/h1-6,18H,7-9H2

InChI Key

VZIFITUDOXJVKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNCC2=NN(C=C2)CC(F)(F)F)F

Origin of Product

United States

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